molecular formula C26H19ClN2O6 B2679735 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-73-6

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2679735
CAS No.: 866342-73-6
M. Wt: 490.9
InChI Key: YAZXMDBLIOPCBP-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a chlorobenzoyl group, and a methoxy-oxo-quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinoline Derivative: The quinoline moiety can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde.

    Introduction of the Chlorobenzoyl Group: This step involves the Friedel-Crafts acylation of the quinoline derivative with 4-chlorobenzoyl chloride.

    Final Coupling Reaction: The final step is the coupling of the benzodioxole derivative with the chlorobenzoyl-quinoline intermediate using acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication.

    Modulating Receptor Activity: Binding to cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A benzene derivative with hydroxyl and sulfonic acid groups.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of a benzodioxole ring, a chlorobenzoyl group, and a methoxy-oxo-quinoline moiety. This unique structure imparts distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or 4,5-dihydroxy-1,3-benzenedisulfonic acid .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is characterized by the presence of a benzodioxole moiety and a quinoline derivative, which are known for their diverse biological activities. The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzodioxole derivatives. For instance, a study on related compounds demonstrated that certain benzodioxole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. These compounds showed lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating strong antiproliferative activity .

Table 1: Cytotoxicity of Benzodioxole Derivatives

CompoundCell LineIC50 (mM)Comparison with Doxorubicin
2aHep3B0.5Stronger
2bHep3B0.8Comparable
DoxorubicinHep3B1.0Reference

The study indicated that compound 2a not only inhibited cell proliferation but also induced cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant activity of benzodioxole derivatives has also been evaluated using the DPPH assay. Compounds containing the benzodioxole structure demonstrated significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in cells . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with growth and apoptosis.
  • DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

A comprehensive evaluation of similar compounds has shown promising results in preclinical models. For example:

  • A study reported that derivatives with methoxy and chlorobenzoyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts .
  • Another investigation focused on the synthesis and evaluation of related quinoline derivatives indicated that structural modifications significantly affected their biological activities, underscoring the importance of chemical structure in drug design .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-33-18-7-8-21-19(11-18)26(32)20(25(31)15-2-4-16(27)5-3-15)12-29(21)13-24(30)28-17-6-9-22-23(10-17)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZXMDBLIOPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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